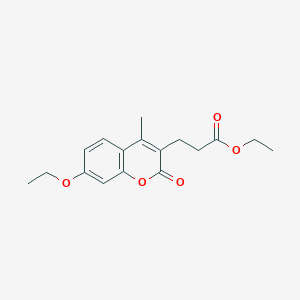

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate

Description

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is a coumarin derivative characterized by:

- Ethoxy group at position 7 of the coumarin core.

- Methyl group at position 4.

- Ethyl propanoate ester at position 3.

Coumarins are renowned for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. Substituents on the coumarin scaffold significantly influence physicochemical properties and bioactivity.

Properties

IUPAC Name |

ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-4-20-12-6-7-13-11(3)14(8-9-16(18)21-5-2)17(19)22-15(13)10-12/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNMKUGYSCNGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate typically involves the condensation of 7-ethoxy-4-methylcoumarin with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its chromen-2-one core. This interaction can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table compares the target compound with structurally related coumarin derivatives:

Substituent Effects on Physicochemical Properties

Lipophilicity: The ethoxy group (OCH₂CH₃) at position 7 in the target compound increases lipophilicity compared to methoxy (OCH₃) but is less lipophilic than propoxy (OCH₂CH₂CH₃) .

Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) decrease electron density in the coumarin ring, altering UV-Vis absorption spectra and reactivity in electrophilic substitutions .

Steric Considerations :

- The 3-methylbenzyloxy group () introduces steric hindrance, which could affect binding to biological targets or crystallization behavior .

Biological Activity

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate is a compound that belongs to the class of chromenes, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate features a chromene backbone, characterized by the presence of a coumarin-like structure with an ethoxy and propanoate functional group. The unique arrangement of these functional groups contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chromene moiety can modulate enzyme activity and receptor signaling pathways, leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research has indicated several significant biological activities associated with ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate:

- Antioxidant Activity : Studies suggest that compounds within the chromene class exhibit antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory activities, making it a candidate for treating inflammatory conditions.

- Antimicrobial Properties : The compound may possess antimicrobial effects against various pathogens, warranting further exploration in infectious disease contexts.

Case Studies

Several studies have explored the biological effects of ethyl 3-(7-ethoxy-4-methyl-2-oxochromen-3-yl)propanoate:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibition of specific enzymes linked to inflammatory pathways. For instance, it was shown to inhibit cyclooxygenase (COX) activity at concentrations below 50 µM.

- Cell Line Experiments : Research involving human cell lines indicated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

- Animal Models : In vivo studies using rodent models have highlighted the compound's efficacy in reducing inflammation-related symptoms, supporting its therapeutic potential.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.